
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Pyrrolidine is a cyclic amine, and it’s found in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the pyrrolidine ring in separate steps, followed by their connection via an ether linkage and the addition of the dimethylbutanone group. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, along with the ether and ketone functional groups. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The pyrimidine ring might undergo substitution reactions, while the ketone could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether and ketone groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis and Biological Evaluation
Insecticidal and Antibacterial Potential : Compounds structurally related to pyrimidines have been synthesized and evaluated for their potential as insecticidal and antibacterial agents. For example, pyrimidine-linked pyrazole heterocyclics showed promising activity against Pseudococcidae insects and various microorganisms, indicating the potential of pyrimidine derivatives in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Antimicrobial Agents : Another study synthesized 1-(4,6-dimethylpyrimidin-2-yl)-1'-aryl/heteroaryl-3,3'-dimethyl-(4,5'-bipyrazol)-5-ols and evaluated them for their antibacterial activity against various bacteria, showcasing the potential of pyrimidine derivatives in antimicrobial drug development (Aggarwal et al., 2013).
Chemical Synthesis and Material Science
Heterocyclic Synthesis : Pyrimidine derivatives are key intermediates in the synthesis of various heterocyclic compounds, which are crucial for pharmaceutical applications, including the development of antibiotics and other therapeutics. The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine illustrates the importance of such derivatives in synthesizing complex molecules for medical use (Fleck et al., 2003).
Supramolecular Chemistry : The study of cation tautomerism and the formation of supramolecular structures through hydrogen bonding in pyrimidinium salts provides insights into the design of molecular recognition systems, which are fundamental for the development of novel materials and sensors (Rajam et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3-dimethyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)8-13(18)17-7-5-11(9-17)19-12-4-6-15-10-16-12/h4,6,10-11H,5,7-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVGAFJYJZVLSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

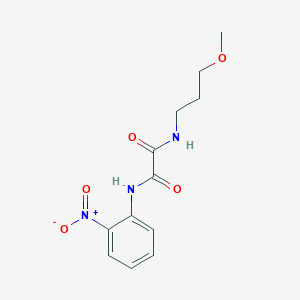
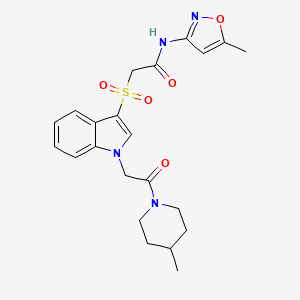
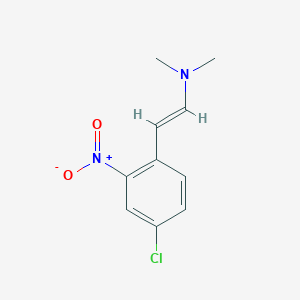
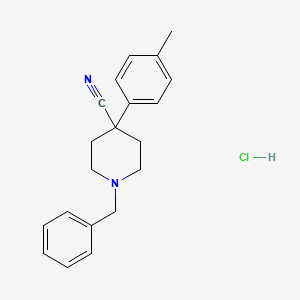
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)
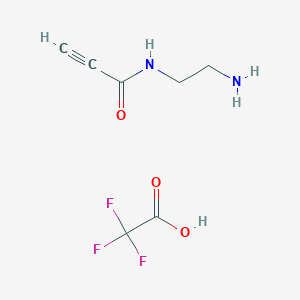
![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
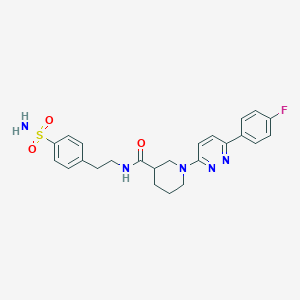
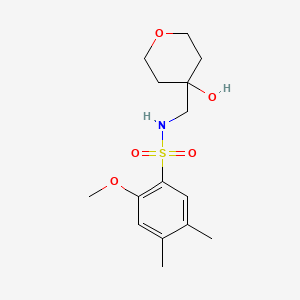
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)
![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)